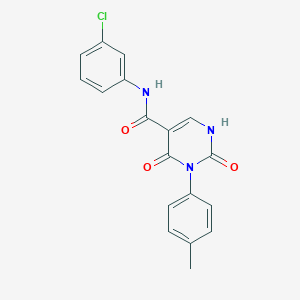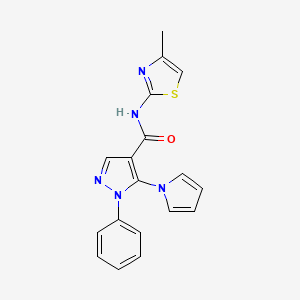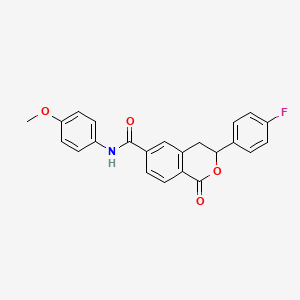![molecular formula C26H27N5O3S B11297039 2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B11297039.png)
2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound features a pteridine core, which is a bicyclic structure containing nitrogen atoms, and is known for its biological significance.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide typically involves multiple steps:
Formation of the Pteridine Core: The pteridine core can be synthesized through a condensation reaction between a pyrimidine derivative and an amine. This step often requires a catalyst and is carried out under reflux conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction. This involves reacting the pteridine core with a thiol compound under basic conditions.
Attachment of the Butanamide Moiety: The final step involves coupling the intermediate with a butanamide derivative. This can be achieved through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and cost-effectiveness. This often involves:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pteridine core, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Halogenated Derivatives: From substitution reactions.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
Biologically, the compound’s pteridine core is significant due to its presence in many natural products and cofactors. It can be used in studies related to enzyme inhibition and as a probe for understanding biological pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
作用機序
The mechanism of action of 2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide involves its interaction with specific molecular targets. The pteridine core can bind to enzymes or receptors, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Methotrexate: A well-known pteridine derivative used as a chemotherapy agent.
Folic Acid: Another pteridine derivative essential for DNA synthesis and repair.
Pyrimethamine: An antimalarial drug with a pteridine core.
Uniqueness
What sets 2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and methylphenyl groups enhances its potential interactions with biological targets, making it a versatile compound for various applications.
特性
分子式 |
C26H27N5O3S |
|---|---|
分子量 |
489.6 g/mol |
IUPAC名 |
2-[3-[(4-methoxyphenyl)methyl]-4-oxopteridin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]butanamide |
InChI |
InChI=1S/C26H27N5O3S/c1-4-21(24(32)29-15-18-7-5-17(2)6-8-18)35-26-30-23-22(27-13-14-28-23)25(33)31(26)16-19-9-11-20(34-3)12-10-19/h5-14,21H,4,15-16H2,1-3H3,(H,29,32) |
InChIキー |
JNAWHLIBWKQHFI-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)NCC1=CC=C(C=C1)C)SC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B11296958.png)
![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-fluorobenzamide](/img/structure/B11296978.png)

![N-(3-chlorophenyl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11296999.png)
![N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide](/img/structure/B11297007.png)
![N-(2-methoxybenzyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11297015.png)
![2-(4-methoxyphenyl)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11297019.png)
![2-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-phenylpropanoic acid](/img/structure/B11297029.png)
![N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydropteridin-2-yl]sulfanyl}acetamide](/img/structure/B11297037.png)
![Butyl 4-{[(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]amino}benzoate](/img/structure/B11297041.png)
![2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11297042.png)
![N-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B11297044.png)


